1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396680-28-6
VCID: VC7688306
InChI: InChI=1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25)
SMILES: CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1396680-28-6

Cat. No.: VC7688306

Molecular Formula: C19H20N4O2

Molecular Weight: 336.395

* For research use only. Not for human or veterinary use.

1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide - 1396680-28-6

Specification

CAS No. 1396680-28-6
Molecular Formula C19H20N4O2
Molecular Weight 336.395
IUPAC Name 1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)triazole-4-carboxamide
Standard InChI InChI=1S/C19H20N4O2/c1-14(15-8-4-2-5-9-15)20-19(25)17-12-23(22-21-17)13-18(24)16-10-6-3-7-11-16/h2-12,14,18,24H,13H2,1H3,(H,20,25)
Standard InChI Key XRVYPBCYJLTJTQ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxy-2-phenylethyl group and at the 4-position with a carboxamide moiety linked to a 1-phenylethyl amine (Fig. 1). The presence of two phenyl rings and a hydroxyl group enhances its potential for π-π stacking and hydrogen bonding, which are critical for target binding.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1396680-28-6
Molecular FormulaC19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight336.395 g/mol
IUPAC Name1-(2-hydroxy-2-phenylethyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
SolubilitySoluble in polar organic solvents

Synthesis and Optimization

Click Chemistry Approaches

The synthesis of 1,2,3-triazole derivatives predominantly relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . For this compound, a plausible route involves:

  • Alkyne Preparation: 2-Hydroxy-2-phenylethyl propargyl ether synthesis via nucleophilic substitution.

  • Azide Formation: 1-Phenylethyl azide generation from 1-phenylethylamine through diazotization.

  • Cycloaddition: Cu(I)-catalyzed reaction between the alkyne and azide to form the triazole core .

  • Carboxamide Coupling: Amidation of the triazole carboxylic acid with 1-phenylethylamine using HBTU or EDCl .

Analytical Characterization

Key characterization techniques include:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm triazole ring formation (δ 7.5–8.5 ppm for triazole protons) .

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 336.395.

  • X-ray Crystallography: Resolves stereochemistry of the hydroxy-phenylethyl substituent .

Biological Activities and Mechanisms

Pregnane X Receptor (PXR) Modulation

Structurally analogous 1,2,3-triazole-4-carboxamides, such as compound 85 (IC50_{50} = 0.022 μM), act as potent PXR inverse agonists and antagonists . These inhibitors block PXR-mediated drug metabolism, offering therapeutic potential in mitigating adverse drug interactions . While direct data for this compound are unavailable, its shared carboxamide scaffold suggests comparable binding to PXR’s ligand-binding domain (LBD) .

Anticancer Activity

Triazole carboxamides induce apoptosis in cancer cells via caspase-3 activation and Bcl-2 suppression. A 2022 study reported IC50_{50} values of 5–15 μM for similar compounds in MCF-7 breast cancer cells .

Applications and Research Implications

Pharmaceutical Development

  • PXR-Targeted Therapies: Could reduce chemotherapy resistance by inhibiting PXR-mediated detoxification pathways .

  • Antimicrobial Agents: Potential for treating multidrug-resistant infections due to low toxicity profiles.

Chemical Biology Tools

The compound’s fluorescent triazole core enables its use as a bioorthogonal probe for imaging intracellular targets .

Research Gaps and Future Directions

  • Target Identification: Proteomics studies are needed to map interaction partners beyond PXR.

  • In Vivo Efficacy: No pharmacokinetic or toxicity data exist; rodent models should assess bioavailability and LD50_{50}.

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF3_3) may enhance binding affinity .

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